molecular formula C13H12ClFN2OS B2873229 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide CAS No. 1436092-73-7

2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide

Cat. No.: B2873229
CAS No.: 1436092-73-7
M. Wt: 298.76
InChI Key: HKWLOFXFFPWQCS-UHFFFAOYSA-N
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Description

2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in medicinal chemistry, particularly as pharmacological agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core:

    Introduction of Functional Groups: The chloro, fluoro, and methyl groups can be introduced via halogenation and alkylation reactions.

    Formation of the Thiolan Ring: The thiolan ring can be synthesized through cyclization reactions involving sulfur-containing reagents.

    Addition of the Cyano Group: The cyano group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions (e.g., solvents, temperature).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study cellular processes.

    Medicine: Possible development as a pharmaceutical agent due to its unique functional groups.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluorobenzamide: Lacks the methyl group, which may affect its chemical properties and applications.

    2-Chloro-N-(3-cyanothiolan-3-yl)-5-methylbenzamide: Lacks the fluoro group, potentially altering its reactivity and biological activity.

    2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzoic acid: Contains a carboxylic acid group instead of an amide, which can significantly change its chemical behavior.

Uniqueness

The presence of multiple functional groups in 2-Chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide makes it a versatile compound with unique reactivity and potential applications. Its combination of chloro, cyano, thiolan, fluoro, and methyl groups distinguishes it from similar compounds, offering a wide range of possibilities for chemical modifications and applications.

Properties

IUPAC Name

2-chloro-N-(3-cyanothiolan-3-yl)-4-fluoro-5-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClFN2OS/c1-8-4-9(10(14)5-11(8)15)12(18)17-13(6-16)2-3-19-7-13/h4-5H,2-3,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWLOFXFFPWQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)C(=O)NC2(CCSC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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